molecular formula C9H10N2O4 B1394000 N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine CAS No. 1287217-98-4

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Cat. No. B1394000
M. Wt: 210.19 g/mol
InChI Key: ZZNMPUODEPHEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine (MNBDA) is a nitroheterocyclic compound and a derivative of the benzodioxole family of compounds. It is a synthetic compound that is used in various scientific research applications and has potential therapeutic applications. MNBDA is a colorless crystalline solid which is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

Synthesis and Functionalization

  • The synthesis and functionalization of N-methyl- and N-alkylamines, including N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine, are significant due to their extensive use in life-science molecules and industrial production. Methods involving earth-abundant metal-based catalysts for the synthesis of these amines are of scientific interest, emphasizing cost-effectiveness and convenience (Senthamarai et al., 2018).

Transformation and Derivatives Synthesis

  • N-Methylation processes, such as the synthesis of various nitroindazoles and pyrazolo derivatives, involve transformations where compounds like N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine are intermediates or final products. These processes are crucial in creating specialized molecules for various applications, including medicinal chemistry (El’chaninov et al., 2018).

Catalytic Applications

  • Catalysis involving N-methylamines is a growing field, with studies exploring the use of different metal catalysts for the efficient synthesis of these compounds. The focus is on sustainable methods, using simpler, greener reagents and processes (Cui et al., 2014).

Environmental Interactions and Transformations

  • The environmental behavior and transformations of compounds like N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine are studied to understand their stability, degradation, and interactions under various conditions. This research is vital for assessing the environmental impact of these compounds (Nödler et al., 2012).

Antibacterial and Antitumor Activities

  • Derivatives of N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine are explored for their potential antibacterial and antitumor activities. The synthesis of novel compounds and evaluation of their biological activities form a significant part of medicinal chemistry research (Tahghighi et al., 2012).

properties

IUPAC Name

N-methyl-1-(6-nitro-1,3-benzodioxol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-10-4-6-2-8-9(15-5-14-8)3-7(6)11(12)13/h2-3,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNMPUODEPHEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1[N+](=O)[O-])OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 3
Reactant of Route 3
N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine
Reactant of Route 6
Reactant of Route 6
N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.